![molecular formula C31H43N5O3S2 B4628271 4-{[({4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}amino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4628271.png)
4-{[({4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}amino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide
説明
The chemical compound is of significant interest due to its unique structure and potential applications in various fields, including polymer science and materials engineering. While the specific compound's direct references are not found, related research on polyimides and polyamides offers insights into the synthesis, properties, and applications of similarly complex molecules.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from basic aromatic or aliphatic components. For instance, new polyimides with tert-butyl side groups were synthesized via polycondensation, demonstrating the process's complexity and the effect of side groups on the material's properties (Y. Chern & J. Tsai, 2008). Similar synthetic pathways are likely required for the compound , focusing on achieving desired properties through structural modifications.
Molecular Structure Analysis
The molecular structure significantly influences a compound's physical and chemical properties. Studies on related compounds show that introducing specific functional groups or substituents can modify these properties for targeted applications. For example, the introduction of asymmetric di-tert-butyl groups in polyimides leads to a decrease in dielectric constant and moisture absorption, highlighting the impact of molecular structure on material performance (Y. Chern & J. Tsai, 2008).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are pivotal for their practical applications. The reactivity can be influenced by the presence of functional groups, leading to various chemical reactions, including polycondensation and nucleophilic substitution. These reactions are crucial for synthesizing polymers with specific desired properties, such as solubility and thermal stability (Chin‐Ping Yang et al., 1998).
Physical Properties Analysis
The physical properties, such as glass transition temperature (Tg), mechanical strength, and solubility, are essential for determining a compound's suitability for specific applications. Research indicates that modifying the molecular structure, for example, by introducing tert-butyl side groups, can enhance these properties, making the materials suitable for high-performance applications (Y. Chern & J. Tsai, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and stability under various conditions, are crucial for the application of these materials in real-world scenarios. Studies on similar compounds show that the introduction of specific functional groups can lead to improved thermal stability and lower moisture absorption, critical factors for materials used in electronic and aerospace industries (Y. Chern & J. Tsai, 2008).
科学的研究の応用
Development of Novel Polyimides and Polyamides
Low Dielectric Constant Polymers : A study by Chern and Tsai (2008) describes the synthesis of new polyimides (PIs) with tert-butyl side groups, which show a low dielectric constant, excellent solubility, and high glass transition temperatures. These materials are notable for their potential in electronic applications due to their low moisture absorption and high thermal stability (Chern & Tsai, 2008).
Aromatic Polyamides from Dietheramines : Yang et al. (1999) focused on the synthesis and characterization of aromatic polyamides based on bis(ether-carboxylic acid) or dietheramines derived from tert-butylhydroquinone. These polymers exhibit high glass transition temperatures and thermal stability, making them suitable for creating transparent and tough films (Yang, Hsiao, & Yang, 1999).
Soluble Copolyimides : Research by Yang and Chen (2001) on copolyimides synthesized from commercial dianhydrides and 1,2-bis(4-aminophenoxy)-4-tert-butylbenzene revealed high molecular weights, excellent mechanical and heat-resistant properties, and good solubilities in organic solvents. The study highlights the tert-butyl group's role in enhancing polymer solubility, which is crucial for processing and application in high-performance materials (Yang & Chen, 2001).
Application in Environmental and Biological Sciences
Fluorescent Probe Development : Wang et al. (2012) developed a reaction-based fluorescent probe for selectively discriminating thiophenols over aliphatic thiols. The probe's design, involving a sulfonamide group, showcased its potential in environmental and biological applications, particularly for sensitive and selective detection techniques (Wang et al., 2012).
Potential Antitumor Applications
Antitumor Drug Design : A study by Huang et al. (2001) explored the synthesis of sulfonamide derivatives with potential as antitumor agents. These compounds were designed to achieve low toxicity and high efficacy, indicating the versatility of sulfonamide-based compounds in medical chemistry (Huang, Lin, & Huang, 2001).
特性
IUPAC Name |
1-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-3-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43N5O3S2/c1-7-30(3,4)23-12-17-27(26(22-23)31(5,6)8-2)39-21-10-9-18-34-29(40)35-24-13-15-25(16-14-24)41(37,38)36-28-32-19-11-20-33-28/h11-17,19-20,22H,7-10,18,21H2,1-6H3,(H,32,33,36)(H2,34,35,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMOCFCRYZBLOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C(C)(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}carbamothioyl)amino]-N-(pyrimidin-2-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,3'-thiobis[N-(3-methoxyphenyl)propanamide]](/img/structure/B4628194.png)
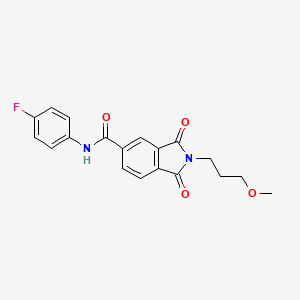
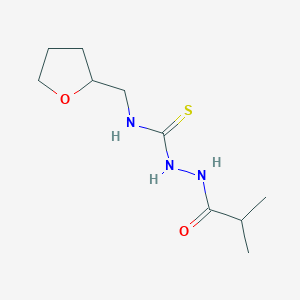
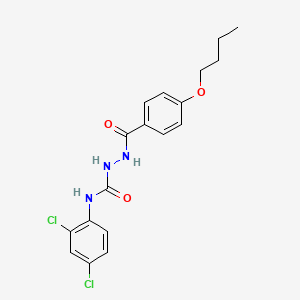
![2-methyl-5-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1,3,4-thiadiazole](/img/structure/B4628214.png)
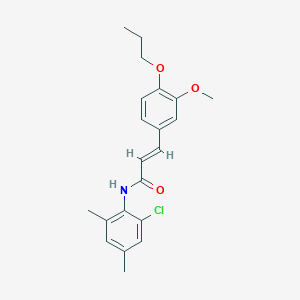
![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B4628219.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide](/img/structure/B4628226.png)
![4-[(3-bromobenzyl)oxy]benzohydrazide](/img/structure/B4628235.png)
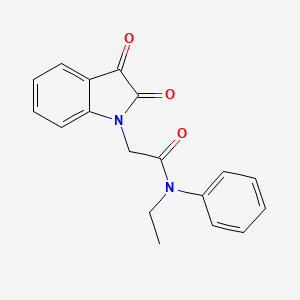
![5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4628273.png)
![2-[(methylsulfonyl)(phenyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B4628289.png)